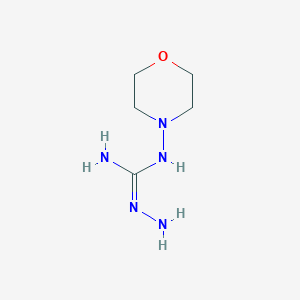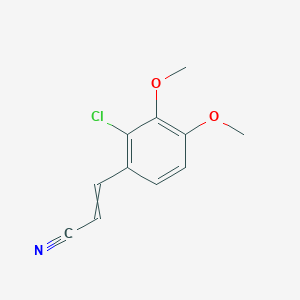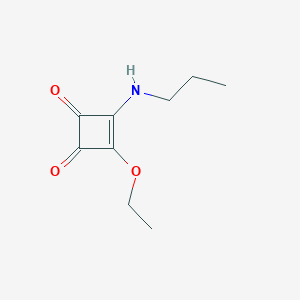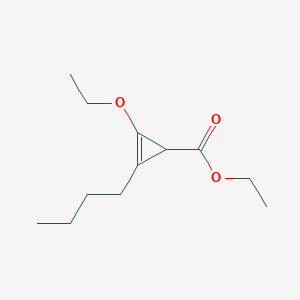
Azetidin-3-YL-acetic acid
Overview
Description
Azetidin-3-YL-acetic acid is a chemical compound with the molecular formula C5H9NO2 . It is also known by other names such as 3-Azetidineacetic acid, 2-(azetidin-3-yl)acetic Acid, and Azetidine-3-acetic acid .
Synthesis Analysis
The synthesis of Azetidin-3-YL-acetic acid and its derivatives has been described in several studies. For instance, one study describes a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Molecular Structure Analysis
The molecular structure of Azetidin-3-YL-acetic acid includes a four-membered azetidine ring attached to an acetic acid group . The InChI representation of the molecule is InChI=1S/C5H9NO2/c7-5(8)1-4-2-6-3-4/h4,6H,1-3H2,(H,7,8) .
Chemical Reactions Analysis
The chemical reactivity of Azetidin-3-YL-acetic acid and its derivatives is driven by the considerable ring strain of the azetidine ring . This strain can be leveraged in various chemical reactions, such as the aza-Michael addition .
Physical And Chemical Properties Analysis
Azetidin-3-YL-acetic acid has a molecular weight of 115.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 115.063328530 g/mol . The topological polar surface area is 49.3 Ų .
Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
Azetidin-3-YL-acetic acid plays a crucial role in the synthesis of new heterocyclic amino acid derivatives. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Preparation of Pharmaceutically Active Agents
(3-Arylazetidin-3-yl)acetates IX and X, which can be derived from Azetidin-3-YL-acetic acid, are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .
Structural Analogue for 4-Aminobutanoic Acid (GABA)
Azetidin-3-YL-acetic acid VIII could be used as a structural analogue for 4-aminobutanoic acid (GABA) . This makes it valuable in the study of GABA receptors and the development of drugs that target these receptors.
Synthesis of Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic Acids
Azetidin-3-YL-acetic acid is used in the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, which are novel GABA derivatives . This synthesis involves a Horner–Wadsworth–Emmons reaction, followed by a standard hydrogenation procedure .
Preparation of 3-Azetidinyl Acetic Acid Esters
Azetidin-3-YL-acetic acid is used in the preparation of 3-azetidinyl acetic acid esters through the addition of rhodium-catalysed conjugates of organoboron reagents to α,β -unsaturated esters .
Building Blocks in the Preparation of Various Peptides
Azetidine carboxylic acids, which include Azetidin-3-YL-acetic acid, are important heterocyclic amino acids with many interesting biological activities and are used as building blocks in the preparation of various peptides .
Future Directions
Azetidines, including Azetidin-3-YL-acetic acid, are important in organic synthesis and medicinal chemistry . Their unique reactivity, driven by ring strain, can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines suggest potential future directions in the synthesis of novel heterocyclic amino acid derivatives .
Mechanism of Action
Biochemical Pathways
Azetidin-3-YL-acetic acid is involved in various biochemical pathways. The compound is a four-membered polar heterocycle including a basic secondary amine, characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .
Result of Action
Given the complexity of the compound and the variety of its potential targets, it is likely that its effects are diverse and depend on the specific context of its use .
properties
IUPAC Name |
2-(azetidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)1-4-2-6-3-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBDSTCOJNNUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472017 | |
| Record name | 3-Azetidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-YL-acetic acid | |
CAS RN |
183062-92-2 | |
| Record name | 3-Azetidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)
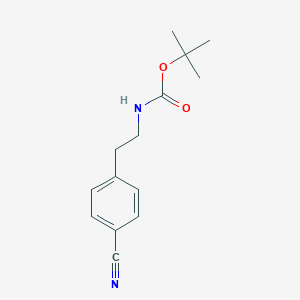
![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
